N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine
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Overview
Description
N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorobenzyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorobenzyl sulfide. This intermediate is then reacted with 3-methylthiophene-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is subsequently cyclized with hydrazine hydrate to form the triazole ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, industrial production may involve scaling up the reaction to larger batch sizes and implementing continuous flow processes to increase efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole and tetrahydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of the microbial cell membrane. In its potential anticancer applications, the compound may inhibit enzymes such as tyrosine kinases or topoisomerases, leading to the disruption of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
- 2-Fluorobenzyl 4-methyl-4H-1,2,4-triazol-3-yl sulfide
Uniqueness
N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine is unique due to the presence of both a fluorobenzyl group and a thiophene moiety, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C15H15FN4S2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15FN4S2/c1-11-6-7-21-14(11)8-18-20-10-17-19-15(20)22-9-12-4-2-3-5-13(12)16/h2-7,10,18H,8-9H2,1H3 |
InChI Key |
BHTAVZKOVCKAAO-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNN2C=NN=C2SCC3=CC=CC=C3F |
Canonical SMILES |
CC1=C(SC=C1)CNN2C=NN=C2SCC3=CC=CC=C3F |
Origin of Product |
United States |
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